(3S)-1-methanesulfonylpyrrolidin-3-amine
Description
(3S)-1-Methanesulfonylpyrrolidin-3-amine is a pyrrolidine derivative characterized by a methanesulfonyl (mesyl) group at the 1-position and an amine group at the 3-position in the (S)-configuration. Its molecular formula is C₅H₁₂N₂O₂S (MW: 164.23 g/mol) . The compound is often used as a chiral intermediate in pharmaceutical synthesis due to its stereochemical rigidity and the electron-withdrawing mesyl group, which enhances reactivity in substitution reactions . The hydrochloride salt (CAS 651056-84-7) has been listed as discontinued by suppliers like CymitQuimica, suggesting challenges in synthesis or commercial viability .
Structure
3D Structure
Properties
IUPAC Name |
(3S)-1-methylsulfonylpyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S/c1-10(8,9)7-3-2-5(6)4-7/h5H,2-4,6H2,1H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYSDVVJHGYAHB-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1CC[C@@H](C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3S)-1-methanesulfonylpyrrolidin-3-amine is a compound with notable biological properties, particularly in the context of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of this compound
- Chemical Structure : The compound features a pyrrolidine ring with a methanesulfonyl group, which is known to enhance its solubility and reactivity.
- CAS Number : 773053-81-9
- Molecular Formula : C5H12N2O2S
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been studied for its role as a potential GPR119 receptor agonist, which plays a significant role in glucose metabolism and insulin secretion.
- GPR119 Agonism : Activation of GPR119 has been linked to increased levels of glucagon-like peptide-1 (GLP-1), which enhances insulin secretion from pancreatic beta cells and promotes satiety.
- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease and other neurodegenerative disorders.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| GPR119 Activation | Increased insulin secretion | |
| Neuroprotection | Reduced neuronal apoptosis | |
| Antimicrobial Properties | Inhibition of bacterial growth |
Case Study 1: GPR119 Agonism in Diabetes Management
A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly activates GPR119, leading to increased GLP-1 levels in diabetic models. This suggests its potential as a therapeutic agent for managing type 2 diabetes by enhancing insulin sensitivity and reducing blood glucose levels.
Case Study 2: Neuroprotective Properties
Research conducted on animal models indicated that administration of this compound resulted in decreased markers of neuroinflammation and apoptosis in the brain. This supports its potential application in treating neurodegenerative diseases, where inflammation plays a crucial role.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.
Table 2: Comparison with Related Compounds
| Compound | GPR119 Activation | Neuroprotective Effects | Antimicrobial Activity |
|---|---|---|---|
| This compound | High | Moderate | Low |
| Compound A | Moderate | High | Moderate |
| Compound B | Low | Low | High |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrrolidine Derivatives
The following table compares key structural and functional attributes of (3S)-1-methanesulfonylpyrrolidin-3-amine with analogous pyrrolidine-based compounds:
Structural and Functional Analysis
Methanesulfonyl vs. Phenylsulfonyl Groups
The methanesulfonyl group in this compound is smaller and less electron-withdrawing than the phenylsulfonyl group in its phenyl analog . This difference impacts reactivity in nucleophilic substitutions and solubility: the mesyl group increases polarity, favoring aqueous solubility, while the phenylsulfonyl group enhances lipophilicity and aromatic interactions.
Pyrrolidine vs. Pyridine Core
Unlike 3-(Aminomethyl)pyridine , which has an aromatic pyridine ring, this compound features a saturated pyrrolidine ring.
Substituent Effects on Bioactivity
- Cyclopropyl vs. In contrast, the mesyl group may participate in hydrogen bonding or act as a leaving group.
- Methylamino vs. Methanesulfonyl: The methylamino substituent in (3S)-(-)-3-(methylamino)pyrrolidine converts the amine to a tertiary form, reducing hydrogen-bonding capacity but increasing membrane permeability.
Physicochemical and Pharmacokinetic Implications
- Solubility : The sulfonyl group in this compound improves water solubility compared to lipophilic analogs like (S)-1-(cyclohexylmethyl)pyrrolidin-3-amine .
- Stereochemistry : The (S)-configuration is critical for chiral recognition in drug-receptor interactions, as seen in related compounds like (3R,4S)-4-cyclopropylpyrrolidin-3-amine derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
